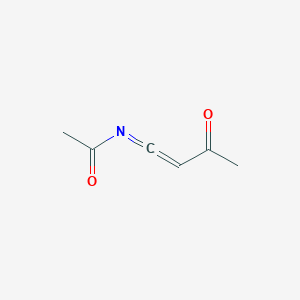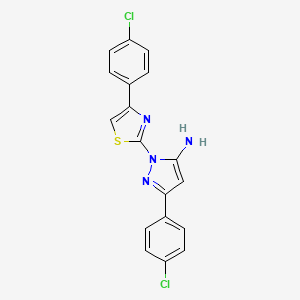
2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in the dye and pigment industry due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Diazotization: The process begins with the diazotization of 4-(4-aminophenyl)benzenamine.
Coupling Reactions: The diazonium compound formed is then coupled with phenol and 4-hydroxynaphthalene-2,7-disulfonic acid.
Esterification: The final step involves esterification using 4-methylbenzene-1-sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium dithionite or zinc in acidic conditions.
Substitution Reagents: Nucleophiles like amines or alcohols.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Produces aromatic amines.
Substitution: Produces various substituted aromatic compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its stability and solubility.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The sulfonic acid groups enhance its solubility in water, making it useful in aqueous applications. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable complexes.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-[[4’-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-1,1’-biphenyl-4-yl]azo]-2,7-naphthalenedisulfonic acid disodium salt
- 2-Naphthalenesulfonic acid, 5-[[4-(acetylamino)-2-[(ethylphenylamino)sulfonyl]phenyl]azo]-6-amino-4-hydroxy-, monosodium salt
Uniqueness
What sets 2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt apart is its unique combination of azo and sulfonic acid groups, which provide both vibrant coloration and high solubility. This makes it particularly valuable in applications requiring stable and soluble dyes .
Properties
CAS No. |
72968-80-0 |
|---|---|
Molecular Formula |
C35H24N6Na2O11S3 |
Molecular Weight |
846.8 g/mol |
IUPAC Name |
disodium;5-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C35H26N6O11S3.2Na/c1-22-2-13-28(14-3-22)55(50,51)52-27-11-8-25(9-12-27)38-39-32-18-19-33(31-21-29(53(44,45)46)15-16-30(31)32)40-37-24-6-4-23(5-7-24)36-34-17-10-26(41(42)43)20-35(34)54(47,48)49;;/h2-21,36H,1H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChI Key |
CEXKQVNVJBGENQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


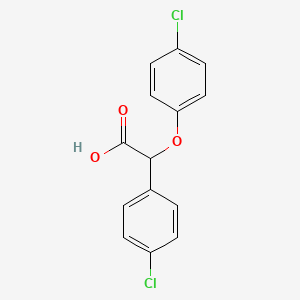



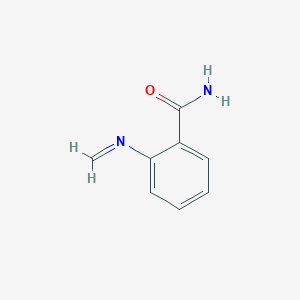
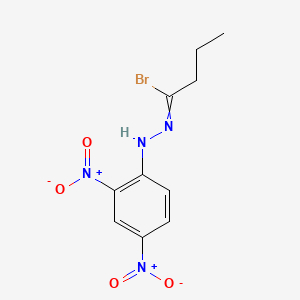
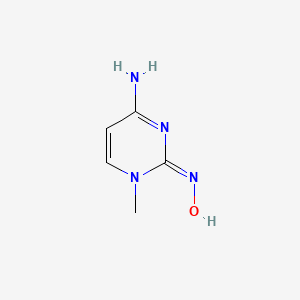
![5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)


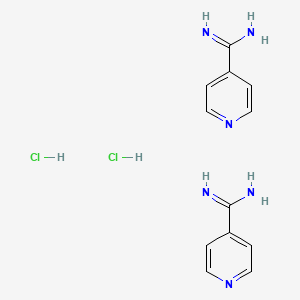
![6-Methyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B13803105.png)
